5-Propyldecane

Description

Contextual Significance of Branched Hydrocarbons in Organic Chemistry

Branched hydrocarbons are integral to the study of organic chemistry and have substantial industrial importance. They are primary components of gasoline and lubricating oils. uc3m.es The structure of these molecules, specifically the degree and position of branching, influences their properties and, consequently, their applications. vaia.commasterorganicchemistry.com

The nomenclature of branched-chain alkanes follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The longest continuous chain of carbon atoms determines the parent name of the alkane. vaia.compressbooks.pub Any branches are treated as substituent groups. uc3m.es For example, in 2,3-dimethyl-5-propyldecane, the parent chain is decane (B31447), indicating a ten-carbon chain, with methyl groups at the second and third positions and a propyl group at the fifth position. vaia.combartleby.com

The stability of branched alkanes is a key area of study. Generally, branched alkanes are more thermodynamically stable than their linear isomers. wikipedia.org This increased stability is attributed to factors like protobranching, which involves stabilizing electronic interactions within the molecule. researchgate.net

Structural Characteristics of 5-Propyldecane within the Alkane Homologous Series

This compound is a member of the alkane homologous series, which are compounds with the same general formula that differ by a -CH₂- unit. studypug.comjove.com Alkanes have the general formula CnH2n+2. wikipedia.orgsavemyexams.com this compound, with the molecular formula C13H28, is an isomer of tridecane. chembk.comnih.govfoodb.ca Tridecane has 802 constitutional isomers. foodb.cabrainly.in

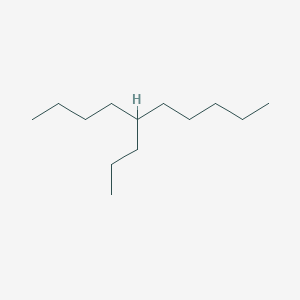

The structure of this compound consists of a ten-carbon main chain (decane) with a three-carbon alkyl group (propyl) attached to the fifth carbon atom. chembk.comnih.gov As an alkane, all carbon-carbon bonds are single bonds, and each carbon atom is sp³-hybridized, resulting in a tetrahedral geometry around each carbon. wikipedia.orgsavemyexams.com

The physical properties of this compound are influenced by its branched structure. Branching generally lowers the boiling point compared to the corresponding straight-chain alkane. masterorganicchemistry.comjove.com This is because the more compact, spherical shape of branched alkanes reduces the surface area available for intermolecular van der Waals forces. masterorganicchemistry.comjove.comsavemyexams.com However, highly symmetrical branched alkanes can have higher melting points than their linear counterparts due to better packing in the crystal lattice. masterorganicchemistry.comjove.com

Physical and Chemical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C13H28 | |

| Molar Mass | 184.36 | g/mol |

| Boiling Point (Predicted) | 218.2 ± 7.0 | °C |

| Density (Predicted) | 0.757 ± 0.06 | g/cm³ |

| CAS Number | 17312-62-8 |

Sources: chembk.comnih.govchemicalbook.com

Overview of Research Trajectories for Complex Branched Alkanes

Research into complex branched alkanes is driven by their prevalence in petroleum and their environmental impact. plymouth.ac.uk Many branched alkanes are part of the "unresolved complex mixture" (UCM) in crude oil, which presents a significant analytical challenge. plymouth.ac.uk Advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) are employed to separate and identify these compounds. plymouth.ac.uk

A key research area is the synthesis of model branched alkanes to serve as reference standards for identification in environmental and geological samples. plymouth.ac.uk For instance, the synthesis of H-branch alkanes has been undertaken to study their chromatographic behavior and to confirm their presence in the aliphatic fraction of some UCMs. plymouth.ac.uk

Furthermore, studies investigate the influence of branching on the physical properties and reactivity of alkanes. For example, research has shown that branched alkanes can have lower vapor pressures than their linear isomers. copernicus.org The stability of branched alkanes is also a subject of ongoing investigation, with studies exploring the roles of steric repulsion and electronic effects. researchgate.net The presence of specific branched alkanes, such as those with quaternary substituted carbon atoms, in geological samples provides insights into ancient biological processes. pnas.org

Structure

3D Structure

Properties

CAS No. |

17312-62-8 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

5-propyldecane |

InChI |

InChI=1S/C13H28/c1-4-7-9-12-13(10-6-3)11-8-5-2/h13H,4-12H2,1-3H3 |

InChI Key |

OYGXFRZNLCWGOZ-UHFFFAOYSA-N |

SMILES |

CCCCCC(CCC)CCCC |

Canonical SMILES |

CCCCCC(CCC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for Branched Alkane Architectures

General Principles of Alkane Synthesis Applicable to Branched Isomers

The foundational methods of organic synthesis provide a versatile toolbox for the preparation of alkanes, including branched variants. These well-established reactions typically involve the removal of a functional group from a precursor molecule through reduction.

Catalytic Hydrogenation of Unsaturated Hydrocarbon Precursors

Catalytic hydrogenation stands as a primary method for the conversion of alkenes and alkynes into their corresponding saturated alkanes. cutm.ac.inunacademy.com This reaction involves the addition of hydrogen gas (H₂) across the carbon-carbon double or triple bonds of an unsaturated starting material, facilitated by a metal catalyst. cutm.ac.inaakash.ac.in For the synthesis of a branched alkane like 5-propyldecane, an appropriately structured unsaturated precursor, for example, 5-propyldec-4-ene, would be necessary.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. cutm.ac.inaakash.ac.in The choice of catalyst can dictate the necessary reaction conditions, such as temperature and pressure. cutm.ac.inmelscience.com This method is highly effective for producing alkanes from readily available unsaturated compounds. masterorganicchemistry.com

Reductive Dehalogenation of Alkyl Halides

Alkyl halides can be transformed into alkanes by substituting the halogen atom with a hydrogen atom. aakash.ac.in This reduction can be accomplished using various reagents. A common approach involves the use of a metal, such as zinc, in the presence of a dilute acid like hydrochloric acid. aakash.ac.inpsu.edu Another effective method is the use of metal hydrides like lithium aluminum hydride (LiAlH₄), which is particularly useful for primary and secondary alkyl halides. acs.org

To produce a branched alkane, a correspondingly branched alkyl halide is required as the starting material. For instance, the reduction of a 5-propyl-x-halodecane would yield this compound. The utility of this method is contingent on the availability of the specific branched alkyl halide. organic-chemistry.orggoogle.com

Decarboxylation of Carboxylic Acid Salts

The removal of a carboxyl group from a carboxylic acid salt, a reaction known as decarboxylation, can be used to synthesize alkanes. aakash.ac.inorgoreview.com When the sodium salt of a carboxylic acid is heated with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide), it is converted to an alkane with one fewer carbon atom. aakash.ac.inlibretexts.org For example, heating sodium ethanoate with soda lime produces methane (B114726). libretexts.org

While this method can produce alkanes, achieving a specific asymmetric branched structure like this compound is challenging due to the potential for the formation of multiple products. aakash.ac.in A more specialized method, the Barton decarboxylation, proceeds through a radical mechanism and can offer better control for more complex molecules. orgoreview.com

Reduction of Carbonyl Compounds (e.g., Clemmensen and Wolff-Kishner Reductions)

A direct route to alkanes involves the reduction of aldehydes and ketones, which converts a carbonyl group (C=O) to a methylene (B1212753) group (CH₂). annamalaiuniversity.ac.incollegedunia.com This is a valuable strategy when the corresponding carbonyl compound is accessible.

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. annamalaiuniversity.ac.inwikipedia.orgvedantu.com This method is well-suited for substrates that are stable in strong acidic conditions. wikipedia.org It is particularly effective for reducing aryl-alkyl ketones. collegedunia.comvedantu.com

The Wolff-Kishner reduction employs hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (KOH) at elevated temperatures. masterorganicchemistry.comvedantu.comwikipedia.org This reaction is conducted under basic conditions, making it ideal for substrates that are sensitive to acid. vedantu.comwikipedia.org The mechanism involves the formation of a hydrazone intermediate. wikipedia.orglibretexts.org

| Reduction Method | Reagents | Conditions |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated Hydrochloric acid (HCl) | Strongly acidic annamalaiuniversity.ac.inwikipedia.org |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), strong base (e.g., KOH) | Strongly basic, high temperature masterorganicchemistry.comvedantu.com |

Stereoselective and Regioselective Routes for Branched Alkane Formation

The synthesis of a specific branched alkane such as this compound in high purity demands methods that allow for precise control over the formation of carbon-carbon bonds at defined locations.

Grignard Reaction Pathways Leading to Branched Tertiary Alcohols and Subsequent Transformations

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds with excellent regioselectivity. fiveable.meunacademy.com This reaction involves the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound, such as a ketone or an ester. acechemistry.co.uk

A plausible synthetic route to this compound could involve the reaction of propylmagnesium bromide with heptan-5-one. This would generate the tertiary alcohol, 5-propyldecan-5-ol. The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbon of the ketone's carbonyl group. fiveable.me

The resulting tertiary alcohol can then be converted to the final alkane. A typical subsequent step is the dehydration of the alcohol to form an alkene. This is usually accomplished by heating with a strong acid like sulfuric acid, which would produce a mixture of alkene isomers. This alkene mixture can then be hydrogenated using a catalyst such as palladium on carbon to yield the desired branched alkane, this compound. plymouth.ac.ukplymouth.ac.uk This multi-step pathway, starting with a highly selective Grignard reaction, provides a reliable method for constructing specifically branched alkanes. plymouth.ac.uk

Carbon-Carbon Bond Forming Reactions: Aldol (B89426) Addition and Claisen Condensation

The aldol addition and Claisen condensation are powerful, classic reactions in organic synthesis for forming carbon-carbon bonds. While traditionally used to create molecules with oxygen-containing functional groups, their products can be further transformed into branched alkanes.

Aldol Addition: This reaction typically involves the nucleophilic addition of an enolate to a carbonyl compound, resulting in a β-hydroxy aldehyde or ketone, known as an aldol. aakash.ac.in The subsequent dehydration of the aldol product yields an α,β-unsaturated carbonyl compound, which can then be reduced to the corresponding alkane. For the synthesis of branched structures, a crossed aldol condensation, involving two different carbonyl compounds, is necessary. aakash.ac.in The challenge in crossed aldol reactions is controlling the regioselectivity to obtain the desired product. aakash.ac.in A study on the self-aldol condensation of n-butyraldehyde followed by hydrodeoxygenation demonstrated a viable route to highly branched alkanes suitable for jet fuels. bohrium.com This process highlights the potential of aldol condensation as an initial step in creating complex hydrocarbon skeletons. bohrium.com

Claisen Condensation: This reaction involves the condensation of two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. aakash.ac.in Similar to the aldol addition, the initial product of the Claisen condensation contains carbonyl groups that can be removed through subsequent reduction steps to yield a branched alkane. The choice of starting esters or ketones dictates the final branched structure. aakash.ac.in The reaction proceeds via the formation of an enolate ion which then acts as a nucleophile. aakash.ac.in

| Reaction | Reactants | Product of C-C Formation | Final Alkane Product |

| Aldol Addition | Aldehyde/Ketone + Enolate | β-Hydroxy Aldehyde/Ketone | Branched Alkane |

| Claisen Condensation | Ester + Ester/Ketone | β-Keto Ester/β-Diketone | Branched Alkane |

Wittig Reaction Applications for Branched Hydrocarbon Scaffolds

The Wittig reaction is a highly effective method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. pearson.comlibretexts.org This reaction is particularly valuable because it forms the carbon-carbon double bond at a specific, predetermined location, offering excellent regioselectivity. libretexts.org

The general process involves the reaction of an aldehyde or ketone with a Wittig reagent (a phosphonium ylide) to produce an alkene and triphenylphosphine (B44618) oxide. slideshare.net To generate a branched hydrocarbon, one of the starting materials, either the carbonyl compound or the alkyl halide used to prepare the ylide, must contain the desired branching. The resulting alkene can then be hydrogenated to the corresponding alkane. For instance, the synthesis of H-branched alkanes has been achieved using the Wittig reaction as the initial step to form a new carbon-carbon bond, followed by hydrogenation of the resulting alkene. plymouth.ac.uk

A key advantage of the Wittig reaction is its tolerance of a wide range of functional groups and its applicability to the synthesis of complex molecules. nih.gov The stereochemistry of the resulting alkene can often be controlled by the choice of reactants and reaction conditions. slideshare.net

Wurtz Reaction and Modified Coupling Approaches for Higher Branched Alkanes

The Wurtz reaction, discovered by Charles Adolphe Wurtz, is a coupling reaction in organic chemistry where two alkyl halides react with sodium metal in the presence of dry ether to form a higher alkane. aakash.ac.inwikipedia.org This method is particularly useful for the synthesis of symmetrical alkanes. aakash.ac.in

The reaction proceeds through the formation of an organosodium intermediate, which then reacts with another molecule of alkyl halide in a nucleophilic substitution-like step. wikipedia.org When two different alkyl halides are used (a mixed Wurtz reaction), a mixture of three different alkanes is typically formed, making it less efficient for the synthesis of a specific unsymmetrical alkane. However, modified coupling reactions, such as the Wurtz-Fittig reaction (coupling an alkyl halide with an aryl halide), have expanded the scope of this methodology. aakash.ac.in For the synthesis of higher branched alkanes, starting with a branched alkyl halide is necessary. While the classic Wurtz reaction has limitations due to side reactions and the formation of product mixtures, it remains a fundamental method for carbon-carbon bond formation. aakash.ac.inunacademy.com

| Coupling Reaction | Reactants | Product |

| Wurtz Reaction | 2 R-X + 2 Na | R-R + 2 NaX |

| Mixed Wurtz Reaction | R-X + R'-X + 2 Na | R-R + R-R' + R'-R' + 2 NaX |

Catalytic Reforming Processes for Increased Branching

Catalytic reforming is a crucial industrial process used in petroleum refining to convert low-octane straight-chain alkanes into high-octane branched alkanes (isoparaffins) and aromatic compounds. wikipedia.orgoxfordreference.com This process involves passing a heated hydrocarbon feedstock over a catalyst, typically platinum or a bimetallic catalyst on an alumina (B75360) support. researchgate.net

The primary reactions that occur during catalytic reforming leading to increased branching are isomerization and dehydrocyclization followed by ring opening. wikipedia.orgresearchgate.net Isomerization directly converts n-alkanes into their branched isomers. For example, n-octane can be reformed into isomers like 2,5-dimethylhexane. savemyexams.com This process significantly improves the octane (B31449) number of gasoline. researchgate.nettaylorandfrancis.com The reaction conditions, such as temperature and pressure, can be optimized to favor the formation of branched alkanes. researchgate.net

Synthesis of this compound and Related Model Compounds for Reference Standards

The synthesis of specific branched alkanes like this compound is essential for creating reference standards for analytical purposes, such as in the petroleum industry or for environmental analysis. These standards are crucial for the accurate identification and quantification of compounds in complex mixtures.

A plausible synthetic route to this compound could involve a Grignard reaction, a powerful tool for forming carbon-carbon bonds. The retrosynthetic analysis of this compound suggests a disconnection at the C5 position.

Proposed Synthesis of this compound via Grignard Reaction:

Preparation of the Grignard Reagent: 1-Bromopentane can be reacted with magnesium metal in dry ether to form the pentylmagnesium bromide Grignard reagent.

Reaction with a Ketone: This Grignard reagent can then be reacted with 5-nonanone. The nucleophilic pentyl group will attack the electrophilic carbonyl carbon of the ketone.

Hydrolysis: Acidic workup of the reaction mixture will protonate the resulting alkoxide to yield the tertiary alcohol, 5-propyl-5-decanol.

Reduction: The tertiary alcohol can then be reduced to the final product, this compound. This can be achieved through a two-step process: dehydration of the alcohol to form a mixture of alkenes, followed by catalytic hydrogenation of the alkene mixture to yield the saturated alkane.

This synthetic approach allows for the controlled construction of the desired branched structure, providing a pure sample of this compound for use as a reference standard.

Advanced Spectroscopic and Chromatographic Characterization of Branched Alkanes

High-Resolution Gas Chromatography (GC) Techniques

High-resolution gas chromatography is indispensable for the separation of complex mixtures of hydrocarbons, including the numerous isomers of branched alkanes. The choice of technique depends on the specific analytical challenge, such as resolving closely related isomers or analyzing high-boiling point compounds.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Isomer Separation

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for the separation of complex samples by employing two columns with different separation mechanisms. mosh-moah.de This enhanced resolving power is particularly valuable for distinguishing between the numerous structural isomers of a branched alkane like 5-propyldecane (C13H28).

In a typical GC×GC setup for hydrocarbon analysis, the first dimension column separates compounds based on their volatility, which is closely related to their boiling points. The effluent from the first column is then subjected to a second, much faster separation on a second column with a different stationary phase, often one that separates based on polarity. mosh-moah.de This results in a two-dimensional chromatogram where structurally related compounds, such as different classes of hydrocarbons (e.g., n-alkanes, branched alkanes, cycloalkanes), appear in distinct regions.

For the analysis of a sample containing this compound and its isomers, GC×GC would provide a detailed fingerprint of the C13 branched alkane fraction. While all C13 isomers would have similar retention times in the first dimension due to their comparable boiling points, their different shapes and polarizabilities would lead to separation in the second dimension. This allows for the differentiation of isomers with varying degrees of branching, which is not always possible with conventional one-dimensional GC. The retention behavior of iso-alkanes in GCxGC can be correlated with the number of molecular branches, allowing for the sorting of isomers into structural subgroups. dlr.de

High-Temperature Gas Chromatography (HTGC) for High Molecular Weight Hydrocarbons

While this compound itself is amenable to analysis by conventional gas chromatography, the broader context of hydrocarbon analysis often involves mixtures with a wide range of boiling points. High-Temperature Gas Chromatography (HTGC) is a technique designed for the analysis of high molecular weight hydrocarbons that are not sufficiently volatile for standard GC methods. HTGC utilizes thermally stable columns and high oven temperatures to extend the analytical window to hydrocarbons with carbon numbers well beyond C100.

Although this compound (C13) does not strictly require HTGC, its analysis within complex petroleum fractions or environmental samples containing heavier hydrocarbons would necessitate such a technique to characterize the entire sample. For instance, in the analysis of crude oils or waxes, where hydrocarbons up to C100 and beyond can be present, HTGC is essential for obtaining a complete compositional profile.

Simulated Distillation (SimDist) Methodologies

Simulated distillation (SimDist) is a gas chromatographic technique that determines the boiling point distribution of petroleum products. technologynetworks.com This method is a faster and more precise alternative to traditional physical distillation methods. oelcheck.com In SimDist, a non-polar chromatographic column separates hydrocarbons in order of their boiling points. gcms.cz The retention times of the components are then correlated to their boiling points using a calibration curve generated from a mixture of n-alkanes with known boiling points. technologynetworks.com

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Mass spectrometry is a powerful tool for the identification and structural elucidation of compounds, providing a molecular fingerprint based on the mass-to-charge ratio of ions. When coupled with gas chromatography (GC-MS), it allows for the identification of individual components separated from a complex mixture.

Electron Ionization (EI) and Chemical Ionization (CI) GC-MS Analysis

Electron Ionization (EI) is a hard ionization technique that involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV). This leads to the formation of a molecular ion (M+) and extensive fragmentation. libretexts.org The resulting fragmentation pattern is highly reproducible and serves as a fingerprint for a specific compound, which can be compared against spectral libraries for identification.

The EI mass spectrum of this compound (C13H28), with a molecular weight of 184.36 g/mol , shows a characteristic fragmentation pattern for a branched alkane. nist.govnih.gov The molecular ion peak at m/z 184 is often of low intensity or absent in the spectra of alkanes due to the high degree of fragmentation. libretexts.org The fragmentation of alkanes typically involves the cleavage of C-C bonds, leading to the formation of stable carbocations. The fragmentation pattern of alkanes often displays clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups. libretexts.org For 2-methylbutane, an isomer of pentane, the most abundant fragment ions are often formed through cleavages that result in the most stable (e.g., tertiary or secondary) carbocations. libretexts.org

Chemical Ionization (CI) is a soft ionization technique that produces less fragmentation than EI. libretexts.org In CI, a reagent gas (such as methane (B114726), isobutane (B21531), or ammonia) is introduced into the ion source at a higher pressure than the analyte. whitman.edu The reagent gas is ionized by the electron beam, and these reagent gas ions then react with the analyte molecules, typically through proton transfer, to form protonated molecules ([M+H]+). libretexts.orgwikipedia.org

For this compound, CI-MS would be used to confirm its molecular weight. The resulting spectrum would be expected to show a prominent quasimolecular ion at m/z 185 ([C13H28+H]+). This is particularly useful when the molecular ion is not observed in the EI spectrum. The choice of reagent gas can influence the degree of fragmentation, with methane being a stronger proton donor that may cause some fragmentation, while isobutane and ammonia (B1221849) provide softer ionization. libretexts.org

Field Ionization Mass Spectrometry (FIMS) for Molecular Weight Determination

Field Ionization (FI) is another soft ionization technique that produces very little fragmentation, making it highly suitable for the determination of the molecular weight of thermally labile or easily fragmented compounds. slideshare.net In FIMS, molecules are ionized in a very strong electric field, which causes an electron to tunnel from the molecule, resulting in the formation of a molecular ion (M+•). slideshare.net

Ultrahigh-Resolution Mass Spectrometry (UHRMS) for Complex Mixtures

Ultrahigh-resolution mass spectrometry (UHRMS) is an indispensable tool for the detailed molecular characterization of complex hydrocarbon mixtures, including those containing branched alkanes like this compound. nih.govresearchgate.netcore.ac.uk Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) provide ultrahigh resolving power and sub-ppm mass accuracy, which are essential for resolving and identifying thousands of individual components in a single sample without prior separation. nih.govrsc.org This capability is particularly valuable in "petroleomics," the detailed molecular-level study of petroleum crude oil, where the complexity can be immense. nih.gov

In the analysis of complex mixtures, UHRMS can distinguish between molecules with very similar mass-to-charge ratios, enabling the assignment of unique elemental compositions (C_c H_h N_n O_o S_s). nih.govresearchgate.net For a branched alkane like this compound (C13H28), while its own mass spectrum might be relatively simple, its presence in a complex matrix like crude oil requires high-resolution instrumentation to separate its signal from those of numerous other hydrocarbons and heteroatomic species. nih.govresearchgate.net The fragmentation patterns of branched alkanes in mass spectrometry are particularly informative; cleavage is favored at the branching points due to the formation of more stable secondary or tertiary carbocations. ic.ac.ukuobasrah.edu.iq This preferential fragmentation provides key structural information for identifying the branching structure. uobasrah.edu.iq

| Parameter | Significance in UHRMS Analysis of Branched Alkanes |

| High Resolving Power | Distinguishes between isobaric and isomeric species in complex mixtures. |

| High Mass Accuracy | Allows for the confident assignment of elemental compositions. |

| Fragmentation Analysis | Provides structural information based on preferential cleavage at branching points. |

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR MS)

Different ionization modes, such as positive-ion and negative-ion ESI, are complementary, ionizing different classes of compounds. acs.orgrsc.org For instance, negative-ion ESI is well-suited for acidic species like naphthenic acids, while positive-ion ESI can detect basic nitrogen-containing compounds. researchgate.netrsc.org The data from ESI-FT-ICR MS, including elemental composition, double-bond equivalents (DBE), and heteroatom class distribution, are vital for creating a detailed molecular inventory of a hydrocarbon mixture. nih.govresearchgate.net This detailed compositional information is critical for understanding the geochemical history and processing behavior of fossil fuels. nih.gov

| Ionization Mode | Compound Classes Typically Ionized | Relevance to Alkane-Containing Mixtures |

| Negative-ion ESI | Acidic species (e.g., naphthenic acids, phenols) | Characterizes the acidic fraction of complex hydrocarbon mixtures. researchgate.net |

| Positive-ion ESI | Basic species (e.g., pyridines, carbazoles) | Characterizes the basic nitrogen-containing fraction of the mixture. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including branched alkanes. It provides unparalleled detail about the carbon skeleton and the connectivity of atoms.

Advanced 1D (e.g., 13C NMR) and 2D (e.g., COSY, DQF-COSY) NMR Experiments

One-dimensional (1D) ¹³C NMR spectroscopy is a powerful tool for identifying the different carbon environments in a molecule like this compound. ceitec.cz Due to the symmetry of this compound, several carbon signals would be expected in its ¹³C NMR spectrum, with their chemical shifts being indicative of their position relative to the branch point and the ends of the alkyl chains.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. weebly.com Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. huji.ac.il This information is crucial for tracing out the carbon-hydrogen framework of a molecule. For more complex spectra or to overcome issues like signal overlap, Double-Quantum Filtered COSY (DQF-COSY) can be employed. nih.govacs.org DQF-COSY provides better resolution and can help in measuring proton-proton coupling constants more accurately. researchgate.net These experiments are instrumental in differentiating between isomers of branched alkanes. nih.govacs.org

| NMR Experiment | Information Obtained | Application to this compound |

| ¹³C NMR | Number and chemical environment of unique carbon atoms. ceitec.cz | Differentiates the various methyl, methylene (B1212753), and methine carbons in the structure. |

| COSY | ¹H-¹H scalar coupling correlations. huji.ac.il | Establishes the connectivity between adjacent protons in the propyl and decane (B31447) chains. |

| DQF-COSY | Higher resolution ¹H-¹H correlation spectra, suppression of singlets. nih.govacs.org | Resolves overlapping proton signals and confirms proton connectivities with greater certainty. |

Application of NMR for Branched Alkane Characterization in Complex Matrices and Confined Environments

Characterizing branched alkanes within complex matrices, such as inside the pores of catalysts or in geological sediments, presents unique challenges for NMR due to line broadening from magnetic field inhomogeneities. nih.govacs.orgacs.org However, advanced techniques like 2D DQF-COSY have proven effective in overcoming these limitations. nih.govacs.orgacs.org By analyzing the cross-peaks in DQF-COSY spectra, it is possible to discriminate and even quantify linear and branched alkanes within porous media. nih.govacs.org This in-situ characterization is vital for understanding catalytic processes like Fischer-Tropsch synthesis, where the formation of branched alkanes is of interest. nih.gov The ability to study molecules in confined environments also has significant implications for geochemistry and materials science. nih.govresearchgate.net

Solid-State NMR Spectroscopy for Alkane Complexes

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. emory.edu While alkanes like this compound are liquids at room temperature, they can be studied in the solid state by forming inclusion compounds with host molecules like urea (B33335) or cyclodextrins. tandfonline.comtandfonline.comnih.gov In these complexes, the alkane guest molecules are confined within the channels or cavities of the host lattice. tandfonline.com

| Solid-State NMR Finding | Implication for Alkane Complexes |

| High mobility at room temperature | Guest alkanes exhibit significant rotational and translational freedom within the host channels. tandfonline.com |

| Order-disorder transition upon cooling | The motion of the guest alkanes becomes highly restricted at lower temperatures, indicating a phase transition. tandfonline.comtandfonline.com |

| Conformational changes observed | The trans/gauche conformational equilibrium of the alkane chains is influenced by the host environment and temperature. tandfonline.com |

Infrared (IR) Spectroscopy for Functional Group Analysis and Structural Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. For an alkane such as this compound, the IR spectrum is relatively simple as it lacks traditional functional groups like carbonyls or hydroxyls. pressbooks.publibretexts.orglibretexts.org The spectrum is dominated by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. libretexts.orglumenlearning.com

The key features in the IR spectrum of a branched alkane are:

C-H stretching vibrations: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H bonds in methyl (-CH₃) and methylene (-CH₂) groups. pressbooks.publibretexts.org

C-H bending vibrations: Absorptions in the 1450-1470 cm⁻¹ range are due to the scissoring and bending of C-H bonds in methyl and methylene groups. lumenlearning.com A characteristic peak for methyl groups also appears around 1375 cm⁻¹. lumenlearning.com

C-C stretching and bending vibrations: These appear as a number of weaker bands in the fingerprint region (below 1500 cm⁻¹) and are generally less informative for specific structural assignments in alkanes. pressbooks.pub

While IR spectroscopy alone is insufficient to determine the specific isomeric structure of a branched alkane like this compound, it serves as a quick method to confirm the presence of a saturated hydrocarbon framework and the absence of other functional groups. pressbooks.publibretexts.org

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Significance for this compound |

| C-H Stretch | 2850-2960 | Confirms the presence of a saturated aliphatic structure. libretexts.org |

| C-H Bend (CH₂ and CH₃) | 1450-1470 | Indicates the presence of methylene and methyl groups. lumenlearning.com |

| C-H Bend (CH₃) | ~1375 | Further confirms the presence of methyl groups. lumenlearning.com |

Supercritical Fluid Chromatography (SFC) for High Molecular Weight Compounds

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid as the mobile phase. mdpi.com The most common mobile phase is carbon dioxide (CO2), which, in its supercritical state (above 31 °C and 7.3 MPa), exhibits properties intermediate between a liquid and a gas. researchgate.net This results in low viscosity and high diffusivity, enabling faster and more efficient separations compared to traditional liquid chromatography. mdpi.comresearchgate.net

For high molecular weight, nonpolar compounds like this compound, SFC offers significant advantages. The low polarity of supercritical CO2 is similar to that of hexane (B92381), making it an excellent solvent for alkanes. mdpi.com The solvating power of the mobile phase can be finely tuned by adjusting pressure and temperature, or by adding small amounts of a polar organic solvent (modifier) like methanol (B129727) or acetonitrile. nih.govlboro.ac.uk This allows for precise control over the retention and selectivity of branched alkane isomers. lboro.ac.uk SFC is recognized for its high efficiency, reduced analysis time, and environmental friendliness due to the significant reduction in organic solvent use. mdpi.com

Table 1: Illustrative SFC Parameters for Branched Alkane Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | Packed silica-based (e.g., Cyano, ODS) | Provides the stationary phase for interaction and separation. lboro.ac.uk |

| Mobile Phase | Supercritical CO2 with Modifier (e.g., 0-10% Methanol) | Elutes the compounds; modifier adjusts polarity for optimal separation. researchgate.net |

| Pressure (Outlet) | 10-20 MPa | Influences the density and solvating power of the mobile phase. researchgate.net |

| Temperature | 35-60 °C | Affects mobile phase density and solute volatility, influencing retention. researchgate.netnih.gov |

| Flow Rate | 1-4 mL/min | Controls the speed of the analysis. |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | FID is suitable for hydrocarbons; MS provides structural information. mdpi.com |

This table represents typical starting conditions for method development for high molecular weight alkanes and is not based on specific experimental data for this compound.

High-Performance Liquid Chromatography (HPLC) for Alkane Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. libretexts.org The separation is based on the differential distribution of analytes between a stationary phase (packed in a column) and a liquid mobile phase. libretexts.org While reverse-phase HPLC (RP-HPLC) is the most common mode, it is generally ineffective for separating nonpolar aliphatic hydrocarbons like alkanes, which show little to no retention on nonpolar stationary phases. libretexts.orgchromforum.org

For the separation of alkanes, Normal-Phase HPLC (NP-HPLC) is the more appropriate technique. chromforum.org In NP-HPLC, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane). Separation occurs based on the weak interactions between the alkanes and the polar surface. Isomers of branched alkanes, such as different C13H28 isomers including this compound, can be separated based on subtle differences in their shape and surface area, which affect their interaction with the stationary phase. The separation of linear from branched alkanes, and among branched isomers, is a significant challenge in hydrocarbon analysis. berkeley.edunih.gov

Table 2: Representative HPLC Method for Alkane Isomer Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Mode | Normal-Phase (NP-HPLC) | Suitable for separating nonpolar compounds like alkanes. chromforum.org |

| Column | Silica or Alumina (B75360) | Provides a polar surface for differential adsorption of alkanes. |

| Mobile Phase | n-Hexane or Isooctane | A nonpolar solvent system to elute the aliphatic hydrocarbons. |

| Flow Rate | 0.5-2.0 mL/min | Optimized for resolution and analysis time. |

| Temperature | Ambient or slightly elevated | Controls solvent viscosity and separation efficiency. |

| Detector | Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD) | Universal detectors suitable for compounds lacking a UV chromophore, such as alkanes. |

This table illustrates a general approach for separating alkane isomers via NP-HPLC.

Computational Chemistry and Molecular Modeling of Branched Alkane Systems

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical methods are excellent for studying static structures, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of 5-propyldecane. aip.org MD simulations model the movement of atoms over time by solving Newton's equations of motion.

In an MD simulation of liquid this compound, a collection of molecules is placed in a simulation box. The forces between the molecules are described by a force field, which is a set of empirical potential energy functions. The simulation then calculates the trajectory of each atom over time, providing insights into:

Conformational Dynamics: How the molecule transitions between different conformations in the liquid state.

Transport Properties: Properties like diffusion coefficients and viscosity can be calculated, which are influenced by molecular branching. aip.orgkoreascience.krbyu.edubyu.edu

Intermolecular Interactions: The simulation reveals how this compound molecules interact with each other, including van der Waals forces.

MD simulations are a powerful tool for bridging the gap between the properties of a single molecule and the macroscopic behavior of the bulk material. researchgate.net

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry plays a crucial role in predicting and interpreting the spectra of molecules like this compound. researchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods for molecular characterization.

NMR Spectroscopy: Quantum chemical methods, particularly DFT, can be used to calculate the magnetic shielding constants of the carbon and hydrogen atoms in this compound. These shielding constants can then be converted into chemical shifts, which are the primary data obtained from an NMR experiment. By comparing the calculated and experimental spectra, the structure of the molecule can be confirmed. Machine learning models are also being developed to predict spectral properties from molecular datasets. aalto.fi

The ability to predict spectra computationally is invaluable for identifying unknown compounds and for understanding how molecular structure relates to spectroscopic properties. acs.org

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for investigating the mechanisms and kinetics of chemical reactions involving this compound. byu.edursc.org By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and transition states.

For a branched alkane like this compound, computational studies could explore reactions such as:

Pyrolysis: The thermal decomposition of the molecule can be modeled to understand the bond-breaking processes and the formation of smaller hydrocarbon fragments. researchgate.net

Oxidation: The reaction with oxygen can be studied to elucidate the mechanism of combustion or autoxidation. researchgate.net

Catalytic Reactions: Computational models can be used to understand how catalysts can selectively functionalize the C-H bonds in this compound. byu.edu

By calculating the energies of the transition states, the activation energies and reaction rates can be estimated. These computational insights are crucial for understanding and controlling the reactivity of this compound. mdpi.com

Transition State Analysis for Intramolecular and Intermolecular Reactions

Transition state theory is a cornerstone of computational chemistry, offering a framework to understand the energetic barriers and geometries of the transient species that exist between reactants and products. britannica.com For branched alkanes like this compound, transition state analysis is particularly valuable for elucidating the mechanisms of intramolecular and intermolecular reactions, such as isomerization and cracking.

Intramolecular Reactions:

Intramolecular reactions in branched alkanes often involve hydrogen transfer or isomerization, leading to the formation of more stable isomers. Density Functional Theory (DFT) is a widely used computational method to investigate these transformations. researchgate.netcore.ac.uk Studies on various alkanes have shown that the electrostatic potential plays a dominant role in the isomerization process, provided that empirical dispersion is accounted for in the calculations. researchgate.net

For a molecule like this compound, intramolecular hydrogen shifts can occur, leading to the formation of different radical isomers. The transition states for these reactions are characterized by a specific geometry where a hydrogen atom is partially bonded to two different carbon atoms. The energy of this transition state determines the activation energy for the isomerization. Computational studies on smaller alkanes suggest that the activation energies for such hydrogen transfer reactions are typically in the range of 10-17 kcal/mol. acs.orgacs.org

Intermolecular Reactions:

Intermolecular reactions of branched alkanes include processes like thermal cracking, which involves the breaking of C-C and C-H bonds. unacademy.com Computational studies, often employing ab initio methods, have been instrumental in understanding the free-radical mechanisms that govern these reactions. acs.orgacs.org

The initiation step in thermal cracking is the homolytic cleavage of a carbon-carbon bond, which has a high activation energy, typically around 89-95 kcal/mol. acs.orgacs.org Subsequent steps involve hydrogen abstraction and β-scission, where a radical decomposes to form an alkene and a smaller radical. researchgate.net The activation energy for β-scission is considerably lower, generally in the range of 30-33 kcal/mol. acs.orgacs.org

The table below presents representative activation energies for key elementary reaction steps in the thermal cracking of alkanes, which are analogous to the reactions this compound would undergo.

| Reaction Type | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| C-C Bond Fission (Initiation) | Homolytic cleavage of a carbon-carbon bond to form two alkyl radicals. | 89 - 95 |

| Hydrogen Transfer (Intramolecular) | Migration of a hydrogen atom from one carbon to another within the same molecule. | 10 - 17 |

| β-Scission (Decomposition) | Decomposition of an alkyl radical to form an alkene and a smaller alkyl radical. | 30 - 33 |

Kinetic Parameter Estimation for Elementary Steps in Branched Hydrocarbon Transformations

Accurate kinetic parameters, including the pre-exponential factor (A) and the activation energy (Ea), are essential for modeling the complex reaction networks of branched hydrocarbons. Computational methods provide a powerful tool for estimating these parameters for elementary reaction steps.

Methodologies for Kinetic Parameter Estimation:

Ab initio and DFT calculations are commonly used to determine the geometries and vibrational frequencies of reactants and transition states. This information is then used within the framework of transition state theory to calculate the rate constants. For more complex systems, composite methods that combine different levels of theory can provide near chemical accuracy for activation energies. researchgate.net

For the pyrolysis of alkanes, computational studies have established Evans-Polanyi relationships, which demonstrate a linear correlation between the activation energy and the enthalpy of reaction for a given reaction family. sci-hub.seacs.org This allows for the estimation of activation energies for a wide range of reactions based on their thermodynamic properties, significantly reducing the computational cost. sci-hub.seacs.org

Kinetic Parameters for Branched Alkane Reactions:

Research on the pyrolysis of n-alkanes has provided a comprehensive set of Arrhenius parameters for various elementary reactions, including initiation, recombination, disproportionation, H-transfer, decomposition, addition, and isomerization. researchgate.net These parameters can be reasonably applied to model the behavior of branched alkanes like this compound.

For instance, the β-bond dissociation of alkyl radicals, a key step in cracking, has been shown to have a unified pre-exponential factor of approximately 10¹³·⁷ s⁻¹, with activation energies varying based on the type of radical formed (primary, secondary, or tertiary). researchgate.net

The following interactive table provides a summary of typical kinetic parameters for elementary reaction steps relevant to the transformation of branched alkanes.

| Elementary Step | Reaction Family | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Initiation | C-C Bond Fission | ~10¹⁶ - 10¹⁷ | 89 - 95 |

| H-Abstraction | Alkyl + Alkane → Alkane + Alkyl | ~10⁸ - 10¹¹ (L mol⁻¹ s⁻¹) | 10 - 20 |

| Decomposition | β-Scission | 10¹³·⁷ | 30 - 33 |

| Isomerization | Intramolecular H-Shift | ~10¹¹ - 10¹² | 10 - 17 |

Chemical Reactivity and Transformation Pathways of Branched Alkanes

Oxidation Reactions

Oxidation is a primary transformation pathway for 5-propyldecane, involving its reaction with oxygen. This process can occur under various conditions, from slow atmospheric degradation to rapid combustion.

Gas-Phase Oxidation and Atmospheric Degradation Pathways

In the atmosphere, the degradation of this compound is primarily initiated by gas-phase oxidation, predominantly through reactions with the hydroxyl (OH) radical during the daytime. researchgate.net This reaction leads to the formation of an alkyl radical, which then rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2). researchgate.net In the presence of nitrogen oxides (NOx), these peroxy radicals can go on to form alkoxy radicals (RO) or organonitrates. researchgate.netcopernicus.org

Branched alkanes like this compound are known to be more prone to fragmentation in the early stages of oxidation compared to their linear counterparts. researchgate.net The atmospheric oxidation of this compound can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. researchgate.netnih.gov The structure of the branched alkane plays a significant role in the SOA yield, with branching potentially leading to more volatile oxidation products and thus a lower SOA yield compared to linear alkanes of the same carbon number. copernicus.orgnih.gov

The general mechanism for the atmospheric oxidation of this compound can be summarized in the following steps:

Initiation: Reaction with an OH radical to form a C13H27 radical.

Propagation: The alkyl radical reacts with O2 to form a peroxy radical (C13H27O2).

Further Reactions: The peroxy radical can react with NO to form an alkoxy radical (C13H27O) and NO2, or it can form an organonitrate. The alkoxy radical can then undergo further reactions, including isomerization and decomposition.

Combustion Chemistry and Ignition Kinetics

The combustion of this compound, like other alkanes, is a high-temperature exothermic oxidation reaction that produces carbon dioxide and water when complete. alevelchemistry.co.uklibretexts.org However, the combustion of larger and branched alkanes is a complex process involving a series of elementary reactions. alevelchemistry.co.uk Branched-chain alkanes are crucial components of gasoline as they generally have higher octane (B31449) ratings than their straight-chain isomers, leading to less "knocking" in internal-combustion engines. libretexts.org

The heat of combustion is a key parameter in evaluating the energy content of a fuel. Branched alkanes tend to have slightly lower heats of combustion compared to their linear isomers, indicating greater stability. khanacademy.org

| Alkane Isomer | Molecular Formula | Heat of Combustion (kJ/mol) |

| n-Octane | C8H18 | ~5470 |

| 2-Methylheptane | C8H18 | ~5466 |

| 2,2-Dimethylhexane | C8H18 | ~5461 |

| 2,2,4-Trimethylpentane (Iso-octane) | C8H18 | ~5450 |

The ignition kinetics of branched alkanes are complex and are influenced by factors such as temperature, pressure, and fuel structure. researchgate.netstanford.edu The addition of heavier hydrocarbons, including branched alkanes, to natural gas has been shown to accelerate ignition. asme.org

Formation of Alkoxy Radicals and Subsequent Chain Branching Reactions

Alkoxy radicals (RO) are key intermediates in the oxidation of this compound, both in the atmosphere and during combustion. researchgate.net They are primarily formed from the reaction of peroxy radicals (RO2) with nitric oxide (NO) or through the decomposition of hydroperoxides. researchgate.netcopernicus.org Once formed, alkoxy radicals can undergo several reactions, including: nih.gov

Isomerization: Intramolecular hydrogen atom transfer, often a 1,5-H shift, to form a hydroxyalkyl radical. researchgate.net

Decomposition: Scission of a carbon-carbon bond, leading to the formation of smaller, more volatile compounds. nih.gov

Reaction with O2: Formation of a hydroperoxide and a carbonyl compound.

Chain branching reactions are critical in combustion, as they lead to a rapid increase in the number of radical chain carriers, resulting in an accelerated reaction rate and potentially an explosion. britannica.com In the context of alkane combustion, a key chain branching reaction is H + O2 → OH + O. princeton.edu The formation and subsequent reactions of alkoxy radicals can lead to the production of OH radicals, thus contributing to chain branching.

Low-Temperature and High-Temperature Oxidation Regimes

The oxidation of this compound, like other large alkanes, exhibits distinct behaviors at different temperature regimes.

Low-Temperature Oxidation (below ~800 K): In this regime, the reaction chemistry is dominated by the formation and reactions of peroxy radicals (RO2) and hydroperoxides (ROOH). researchgate.net The addition of O2 to the initial alkyl radical is reversible at higher temperatures but is favored at lower temperatures. The subsequent reactions of RO2 radicals can lead to the formation of hydroperoxides, which can then decompose to initiate chain branching. researchgate.net This low-temperature chemistry is responsible for the negative temperature coefficient (NTC) behavior observed in the ignition of some hydrocarbons, where the reaction rate decreases with increasing temperature over a certain range. universityofgalway.ie

High-Temperature Oxidation (above ~1000 K): At higher temperatures, the initial alkyl radicals are more likely to undergo thermal decomposition (pyrolysis) before they can react with O2. nih.gov The primary oxidation pathway involves the formation of smaller alkenes, which are then oxidized. frontiersin.org The chemistry is dominated by a pool of small radical species such as H, O, and OH.

| Temperature Regime | Dominant Radical Species | Key Reaction Types |

| Low-Temperature | Peroxy radicals (RO2), Alkoxy radicals (RO) | O2 addition, Isomerization, Hydroperoxide formation |

| High-Temperature | H, O, OH, smaller alkyl radicals | Pyrolysis, β-scission, Small radical reactions |

Modeling Secondary Organic Aerosol (SOA) Formation from Branched Alkanes

Secondary Organic Aerosols (SOA) are formed in the atmosphere from the oxidation of volatile organic compounds (VOCs) like this compound. copernicus.org Modeling the formation of SOA from branched alkanes is complex due to the vast number of oxidation products and their varying volatilities and reactivities. nih.gov

Models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model are used to predict SOA formation from the multiphase reactions of hydrocarbons. copernicus.orgnsf.gov These models take into account the gas-phase oxidation mechanisms, the partitioning of oxidation products between the gas and aerosol phases, and subsequent reactions in the aerosol phase. nsf.govresearchgate.net

For branched alkanes, the molecular structure is a key factor influencing SOA yield. nih.gov Branching can lead to the formation of more volatile oxidation products compared to linear alkanes with the same number of carbon atoms, which generally results in lower SOA yields. copernicus.org However, branched alkanes can still be significant contributors to total SOA mass, especially in diesel fuel emissions where they are present in high proportions. copernicus.org

| Precursor Alkane Type | Carbon Number | Typical SOA Yield | Key Factors Influencing Yield |

| Linear | C9-C15 | Increases with carbon number | Lower volatility of oxidation products |

| Branched | C10-C22 | Generally lower than linear isomers | Increased volatility of oxidation products, fragmentation |

| Cyclic | C10-C22 | Varies with structure | Ring-opening and functionalization pathways |

This table provides a general comparison of SOA yields from different alkane types based on modeling studies.

Cracking and Pyrolysis Reactions

Cracking, or pyrolysis, is the thermal decomposition of alkanes at high temperatures in the absence of air. doubtnut.com This process breaks down larger hydrocarbon molecules into smaller, more valuable ones, such as smaller alkanes and alkenes. doubtnut.comyoutube.com For this compound, pyrolysis would involve the cleavage of C-C and C-H bonds, leading to a complex mixture of products.

The mechanism of alkane pyrolysis is a free-radical chain reaction involving initiation, propagation, and termination steps. frontiersin.org The C-C bonds are generally weaker than C-H bonds and are therefore more likely to break first during initiation. The stability of the resulting free radicals influences the product distribution. The thermal decomposition of n-alkanes has been shown to produce a range of smaller n-alkanes and 1-alkenes as primary products. osti.gov The pyrolysis of branched alkanes like this compound would be expected to yield a more complex mixture of branched and linear smaller alkanes and alkenes.

Thermal Cracking Mechanisms and Free Radical Formation

Thermal cracking involves the decomposition of large hydrocarbon molecules into smaller, more valuable ones by the application of high heat and pressure. libretexts.orgpsu.edu This process, which does not utilize a catalyst, proceeds through a free-radical mechanism. libretexts.orgchemguide.co.uk For this compound, this process is initiated by the homolytic fission of a carbon-carbon (C-C) bond, which is energetically more favorable than the cleavage of a stronger carbon-hydrogen (C-H) bond. docbrown.info

The process unfolds in three main stages:

Initiation: At high temperatures, typically between 450°C and 750°C, the C-C bonds within the this compound molecule rupture, generating two smaller alkyl free radicals. libretexts.orgdocbrown.info The initial cleavage can occur at various points along the carbon backbone.

Propagation: The highly reactive free radicals formed during initiation can undergo several types of reactions, including hydrogen abstraction from another alkane molecule or β-scission, where the radical breaks to form an alkene and a new, smaller free radical. psu.edu These propagation steps create a chain reaction, leading to a cascade of smaller hydrocarbon products. docbrown.info

Termination: The reaction ceases when two free radicals combine to form a stable, non-radical molecule. psu.edu

The products of thermal cracking are a complex mixture of smaller alkanes and alkenes. chemguide.co.uk For example, the thermal cracking of a long-chain alkane like octane can yield products such as hexane (B92381) and ethene. docbrown.info

| Parameter | Typical Value/Condition |

| Temperature Range | 450°C - 900°C docbrown.info |

| Pressure | Up to 70 atmospheres libretexts.org |

| Mechanism | Free Radical Chain Reaction libretexts.orgpsu.edu |

| Primary Products | Smaller Alkanes and Alkenes chemguide.co.uk |

Catalytic Cracking with Zeolite Catalysts and Carbocation Intermediates

In contrast to the free-radical pathway of thermal cracking, catalytic cracking proceeds through an ionic mechanism involving carbocation intermediates. psu.edu This process is central to modern petroleum refining for producing high-octane gasoline. psu.edu Zeolites, which are complex aluminosilicates, are the primary catalysts used. libretexts.orgchemguide.co.uk Zeolites like ZSM-5 and Y-type are noted for their high activity and shape-selective properties. nih.gov

The mechanism for the catalytic cracking of a branched alkane like this compound on a zeolite catalyst involves the following steps:

Carbocation Formation: The process begins when the zeolite's acidic site removes a hydride ion (H⁻) from the alkane molecule, generating a carbocation. libretexts.orgpsu.edu

Rearrangement and Cracking (β-scission): The initial carbocation can rearrange to a more stable form (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). This carbocation then undergoes β-scission, where the C-C bond beta to the positively charged carbon breaks. This cleavage results in the formation of an alkene and a new, smaller carbocation. nih.gov

Chain Propagation: The newly formed carbocation can then abstract a hydride ion from another alkane molecule, propagating the chain reaction.

Catalytic cracking is performed at lower temperatures (around 500°C) and pressures compared to thermal cracking. libretexts.orgchemguide.co.uk It yields a higher proportion of branched alkanes and aromatic hydrocarbons, which are desirable components for gasoline due to their higher octane ratings. chemguide.co.ukpsu.edu

| Parameter | Typical Value/Condition |

| Catalyst | Zeolites (e.g., ZSM-5, Y-type) |

| Temperature | ~500°C chemguide.co.uk |

| Pressure | Moderately low pressures chemguide.co.uk |

| Intermediate | Carbocations (Carbenium ions) psu.edu |

| Primary Products | Branched Alkanes, Alkenes, Aromatic Hydrocarbons chemguide.co.uk |

Isomerization and Rearrangement Reactions

Isomerization reactions transform straight-chain or less-branched alkanes into more highly branched isomers, which have higher octane numbers and are therefore more valuable as fuel components. tandfonline.com These reactions are typically catalyzed by strong acids or bifunctional catalysts. tandfonline.com

Acid-Catalyzed Isomerization Processes (e.g., using Anhydrous Aluminum Chloride)

The isomerization of n-alkanes into branched alkanes can be achieved by heating them in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) and a co-catalyst such as hydrogen chloride (HCl). stackexchange.comaskfilo.com The mechanism is believed to involve carbocation intermediates. tandfonline.com

The process for a branched alkane like this compound would follow a similar pathway, leading to a mixture of its isomers. The reaction cycle involves:

Initiation: A carbocation is formed, often from a trace amount of an alkene impurity that gets protonated by the acid catalyst. stackexchange.com This carbocation then abstracts a hydride from an alkane molecule, initiating the chain.

Isomerization: The resulting alkane carbocation undergoes rearrangement via 1,2-hydride or 1,2-alkyl shifts to form a more stable, branched carbocation. stackexchange.com

Propagation: The rearranged carbocation abstracts a hydride ion from another alkane molecule, yielding the isomerized alkane product and regenerating a carbocation to continue the cycle.

For example, heating n-hexane with anhydrous AlCl₃ and HCl gas produces a mixture of 2-methylpentane (B89812) and 3-methylpentane. youtube.com

Intramolecular Hydrogen Migration in Alkyl Radicals

Within the context of free-radical reactions, such as thermal cracking, alkyl radicals can undergo rearrangement through intramolecular hydrogen migration, also known as a hydrogen shift. acs.org In this process, a hydrogen atom moves from one carbon atom to another within the same radical. acs.org

These migrations are classified by the number of atoms in the cyclic transition state. For instance, a 1,4-hydrogen shift involves a five-membered ring transition state. acs.orgnih.gov The kinetics of these reactions have been studied extensively, showing that the rate depends on the size of the transition state ring and the type of C-H bond (primary, secondary, or tertiary) involved. mit.edunih.gov

For an alkyl radical derived from this compound, various intramolecular hydrogen shifts are possible, leading to the formation of different radical isomers. These rearranged radicals can then proceed to react further, contributing to the diversity of products observed in processes like pyrolysis and combustion. acs.orgmit.edu

Environmental Fate and Biogeochemical Degradation of Branched Alkanes

Occurrence and Distribution in Natural Hydrocarbon Reservoirs and Complex Mixtures (e.g., Petroleum, Waxes, Plant Extracts)

Branched alkanes are significant constituents of crude oil and natural gas. uni-greifswald.deuol.de Their complex structures arise from the geological processing of organic matter over millennia. While linear alkanes are often preferentially degraded by microorganisms in petroleum reservoirs, leading to an enrichment of branched and cyclic hydrocarbons, the presence of specific branched alkanes can vary significantly depending on the oil's source and history. uni-greifswald.decdnsciencepub.com

Microbial Biodegradation Mechanisms

The biodegradation of branched alkanes is a critical process in the natural attenuation of petroleum-contaminated environments and in the biogeochemical cycling of carbon. uol.decdnsciencepub.com Microorganisms have evolved sophisticated enzymatic systems to overcome the chemical inertness of these molecules. The initial activation of the alkane is the most challenging step and differs significantly between aerobic and anaerobic metabolisms. frontiersin.org

Under aerobic conditions, the degradation of alkanes is initiated by oxygenase enzymes that introduce molecular oxygen into the hydrocarbon structure. frontiersin.orgresearchgate.net This initial oxidation significantly increases the reactivity of the molecule, paving the way for further breakdown.

The most extensively studied pathway for the aerobic degradation of medium-chain n-alkanes is terminal oxidation, initiated by the alkane hydroxylase (AlkB) system. frontiersin.orgasm.org This integral membrane, non-heme iron enzyme catalyzes the hydroxylation of the terminal methyl group of an alkane to produce a primary alcohol. frontiersin.orgnih.govebi.ac.uk The AlkB system also requires two other components for electron transfer: a rubredoxin (AlkG) and a rubredoxin reductase (AlkT). kemdiktisaintek.go.id

While primarily acting on linear alkanes, some AlkB variants have been shown to have activity on branched alkanes as well. nih.govifpenergiesnouvelles.fr The resulting primary alcohol is then further oxidized by alcohol and aldehyde dehydrogenases to a fatty acid, which can then enter the central metabolic pathway of β-oxidation. researchgate.net

Table 1: Key Enzymes in Terminal Oxidation of Alkanes

| Enzyme/System | Function | Organism Example |

|---|---|---|

| Alkane Hydroxylase (AlkB) | Initial terminal hydroxylation of alkanes to primary alcohols. frontiersin.orgebi.ac.uk | Pseudomonas putida GPo1 frontiersin.orgkemdiktisaintek.go.id |

| Rubredoxin (AlkG) | Electron carrier protein for AlkB. kemdiktisaintek.go.id | Pseudomonas putida GPo1 kemdiktisaintek.go.id |

| Rubredoxin Reductase (AlkT) | Transfers electrons from NADH to rubredoxin. kemdiktisaintek.go.id | Pseudomonas putida GPo1 kemdiktisaintek.go.id |

| Alcohol Dehydrogenase | Oxidizes primary alcohols to aldehydes. researchgate.net | General |

| Aldehyde Dehydrogenase | Oxidizes aldehydes to carboxylic acids (fatty acids). researchgate.net | General |

In addition to terminal oxidation, microorganisms can employ subterminal and biterminal oxidation pathways to degrade alkanes. ifpenergiesnouvelles.frrsc.org

Subterminal oxidation involves the hydroxylation of an internal carbon atom, leading to the formation of a secondary alcohol. ifpenergiesnouvelles.frnih.gov This secondary alcohol is then converted to a ketone. A Baeyer-Villiger monooxygenase can then insert an oxygen atom to form an ester, which is subsequently hydrolyzed by an esterase into an alcohol and a fatty acid. nih.gov This pathway has been observed in various bacteria, including species of Pseudomonas and Gordonia. nih.gov

Biterminal oxidation occurs when both ends of an n-alkane are oxidized to form a dicarboxylic acid. rsc.orgnih.gov This process can happen after initial monoterminal oxidation, where the resulting fatty acid undergoes a second hydroxylation at the opposite terminal methyl group (the ω-position) by an ω-hydroxylase. ifpenergiesnouvelles.frnih.gov

In the absence of oxygen, microorganisms utilize different strategies to activate the inert C-H bonds of alkanes. These anaerobic pathways are crucial in environments like deep subsurface oil reservoirs, contaminated aquifers, and anoxic sediments. uol.deoup.com

The most well-characterized mechanism for the anaerobic activation of non-methane alkanes is the addition of the alkane to a molecule of fumarate (B1241708). nih.govoup.comfrontiersin.org This reaction is catalyzed by the glycyl radical enzyme alkylsuccinate synthase (ASS), also known as methylalkylsuccinate synthase (MAS). cdnsciencepub.comoup.com

The reaction typically involves the subterminal addition of a carbon atom from the alkane to the double bond of fumarate, resulting in the formation of an alkyl-substituted succinate. frontiersin.orgnih.govasm.org For branched alkanes, this activation has also been shown to occur, leading to the formation of corresponding iso-alkylsuccinates. nih.gov The detection of these succinylated metabolites serves as a key biomarker for anaerobic hydrocarbon degradation in the environment. geologyscience.ru The resulting alkylsuccinate is then further metabolized through carbon skeleton rearrangement and β-oxidation. frontiersin.orgasm.org This pathway is prevalent in diverse anaerobic bacteria, including sulfate-reducing and nitrate-reducing species. oup.comawi.de

Table 2: Comparison of Aerobic and Anaerobic Alkane Activation

| Feature | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Initial Reactant | Molecular Oxygen (O₂) frontiersin.org | Fumarate nih.govoup.com |

| Key Enzyme | Alkane Hydroxylase (e.g., AlkB), Cytochrome P450 nih.govnih.gov | Alkylsuccinate Synthase (ASS) cdnsciencepub.comoup.com |

| Initial Product | Alcohol (primary or secondary) researchgate.netifpenergiesnouvelles.fr | Alkylsuccinate frontiersin.orgasm.orggeologyscience.ru |

| Common Environments | Oxygen-rich soils and waters | Anoxic sediments, petroleum reservoirs, groundwater uol.deoup.com |

Comparative Degradability of Branched versus Linear Alkanes

The rate and extent of alkane biodegradation are significantly influenced by molecular structure. Generally, linear alkanes are degraded more readily than branched alkanes. ethz.chbiosphereplastic.com The order of decreasing susceptibility to microbial degradation is typically: n-alkanes > branched alkanes > low molecular weight aromatics > cyclic alkanes. biosphereplastic.com

The reduced degradability of branched alkanes is primarily due to the presence of alkyl branches, which can interfere with the initial enzymatic attack. mdpi.comstackexchange.com For instance, the methyl branching in pristane (B154290) and phytane (B1196419) makes them more recalcitrant than n-alkanes of similar molecular weight. kemdiktisaintek.go.id However, the degree of branching and the position of the side chains are critical. A high degree of branching can significantly hinder degradation.

Studies have shown that some microorganisms, like Rhodococcus sp., can degrade a range of n-alkanes and, to a lesser extent, branched alkanes. stackexchange.comnih.gov The degradation of branched-chain alkanes by some bacteria, such as Nocardia cyriacigeorgica, may be repressed until the more easily degradable n-alkanes are consumed. researchgate.net

Comparative Degradation of Hydrocarbon Structures

| Hydrocarbon Type | General Degradability | Reason for Degradability |

|---|---|---|

| Linear Alkanes (n-alkanes) | High | Absence of steric hindrance, allowing for efficient enzymatic attack. ethz.ch |

| Branched Alkanes | Moderate to Low | Steric hindrance from alkyl branches impedes enzyme access. mdpi.comstackexchange.com |

| Low Molecular Weight Aromatics | Variable | Ring structure requires specific enzymatic activation. |

| Cyclic Alkanes | Low | Ring strain and structure present significant barriers to degradation. biosphereplastic.com |

Enzymatic Systems and Metabolic Intermediates in Biodegradation

The microbial degradation of alkanes is initiated by oxygenase enzymes, which introduce oxygen atoms into the hydrocarbon molecule, making it more susceptible to further breakdown. ifpenergiesnouvelles.fr

Aerobic Degradation:

Under aerobic conditions, the primary enzymes involved in alkane degradation are alkane hydroxylases. researchgate.net Several classes of these enzymes exist, including:

Membrane-bound alkane hydroxylases (AlkB system): These are widespread in bacteria and typically oxidize medium-chain n-alkanes (C5-C16). ijabbr.comnih.gov The AlkB system can also hydroxylate branched and alicyclic compounds. frontiersin.org

Cytochrome P450 monooxygenases (CYP153): These enzymes are also involved in the hydroxylation of alkanes and can be found in various bacteria. ifpenergiesnouvelles.frnih.gov

Soluble di-iron methane (B114726) monooxygenases: These are primarily responsible for the oxidation of short-chain alkanes. ifpenergiesnouvelles.fr

Long-chain alkane monooxygenases (LadA): These enzymes are specialized for the degradation of long-chain n-alkanes (C15-C36). ijabbr.com

The initial hydroxylation can occur at the terminal methyl group (terminal oxidation) or a subterminal methylene (B1212753) group (subterminal oxidation). researchgate.net Terminal oxidation leads to the formation of a primary alcohol, which is then oxidized to an aldehyde and a fatty acid. researchgate.net The fatty acid subsequently enters the β-oxidation pathway. nih.gov Subterminal oxidation results in a secondary alcohol, which is converted to a ketone. frontiersin.org

Anaerobic Degradation:

In the absence of oxygen, different enzymatic systems are employed. As discussed, carboxylation is one such mechanism. frontiersin.org Another key mechanism is the addition of fumarate to the alkane, catalyzed by alkylsuccinate synthase (ASS), a glycyl radical enzyme. cdnsciencepub.com This reaction forms an alkylsuccinate, which is then further metabolized. nih.gov

Metabolic Intermediates:

The degradation of branched alkanes often produces a series of metabolic intermediates. For example, the degradation of pristane can proceed via ω- or β-oxidation of the hydrocarbon molecule. kemdiktisaintek.go.id The degradation of phytane by Purpureocillium lilacinum has been shown to involve both mono- and di-terminal degradation pathways, as well as α- and β-oxidation steps. nih.gov The identification of specific dicarboxylic acids can confirm the occurrence of di-terminal oxidation. nih.gov

Role of Extremophilic Microorganisms in Branched Alkane Biotransformation

Extremophilic microorganisms, which thrive in harsh environments characterized by extreme temperatures, pH, salinity, or pressure, play a crucial role in the biotransformation of branched alkanes. frontiersin.org Petroleum-polluted environments are often considered extreme, harboring a diverse community of extremophiles capable of degrading hydrocarbons. frontiersin.orgresearchgate.net

Thermophiles and Psychrophiles: Thermophilic (heat-loving) and psychrophilic (cold-loving) microorganisms have been shown to degrade alkanes. For instance, the thermophilic archaeon Archaeoglobus fulgidus can degrade long-chain alkanes. frontiersin.org Psychrotrophic bacteria like Rhodococcus sp. are capable of mineralizing both linear and branched alkanes at low temperatures (0-5°C). asm.orgnih.gov

Halophiles: Halophilic (salt-loving) microorganisms are essential for hydrocarbon degradation in saline environments such as oceans and saline soils. researchgate.net Halophilic bacteria like Marinobacter hydrocarbonoclasticus have demonstrated high degradation activity for n-alkanes in the presence of high salt concentrations. frontiersin.org The construction of bacterial consortia comprising salt-tolerant strains has been shown to enhance crude oil degradation, including branched alkanes, over a wide range of salinity. bohrium.com

Acidophiles and Alkaliphiles: Microorganisms adapted to acidic or alkaline conditions also contribute to alkane degradation. The optimal pH for hydrocarbon degradation generally falls between 6 and 8, but extremophiles can function outside this range. mdpi.com

The metabolic pathways in extremophiles are often similar to those in mesophiles, involving enzymes like alkane hydroxylases. nih.gov However, the enzymes from extremophiles, known as extremozymes, are adapted to function under extreme conditions, making them robust catalysts for bioremediation applications. nih.govmdpi.com

Environmental Factors Influencing Biodegradation Kinetics and Extent

The efficiency of branched alkane biodegradation is influenced by a multitude of environmental factors that affect microbial growth and enzymatic activity. biosphereplastic.com

Oxygen Availability: Aerobic degradation of hydrocarbons is generally faster and more complete than anaerobic degradation due to the higher energy yield. enviro.wiki The availability of oxygen is often a rate-limiting factor in bioremediation. enviro.wiki

Nutrient Status: The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and hydrocarbon metabolism. ijabbr.comenviro.wiki In many environments, such as marine ecosystems, these nutrients are limited, and their addition (biostimulation) can significantly enhance biodegradation rates. enviro.wiki However, excessively high concentrations of nutrients can sometimes inhibit the degradation of certain hydrocarbons. enviro.wiki